An In-depth Technical Guide to the Crystal Structure and Polymorphism of 4-Hydroxy Triamterene
An In-depth Technical Guide to the Crystal Structure and Polymorphism of 4-Hydroxy Triamterene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current understanding of the solid-state properties of 4-Hydroxy Triamterene, the principal active metabolite of the potassium-sparing diuretic, Triamterene. While extensive research has been conducted on the parent drug, the crystal structure and polymorphic landscape of its hydroxylated metabolite remain a critical area for investigation. This document synthesizes the available information, outlines robust experimental methodologies for characterization, and discusses the potential implications of polymorphism on the pharmaceutical development of Triamterene-based therapies. By providing a detailed framework for analysis, this guide serves as a valuable resource for researchers in drug development and solid-state chemistry.
Introduction: The Significance of 4-Hydroxy Triamterene in Drug Metabolism and Solid-State Chemistry
Triamterene is a widely prescribed diuretic that functions by blocking the epithelial sodium channel (ENaC) in the kidneys.[1] Its therapeutic efficacy is significantly influenced by its metabolism, which primarily yields 4-Hydroxy Triamterene. This metabolite is not only pharmacologically active but also plays a crucial role in the overall disposition of the drug.[2] Understanding the solid-state properties of 4-Hydroxy Triamterene is paramount for several reasons:
-
Bioavailability and Dissolution: The crystal form of an active pharmaceutical ingredient (API) directly impacts its solubility and dissolution rate, which are key determinants of its bioavailability.
-
Stability and Shelf-life: Different polymorphs of a compound can exhibit varying degrees of physical and chemical stability, affecting the shelf-life and storage requirements of the drug product.
-
Manufacturing and Formulation: The crystalline habit and mechanical properties of an API can influence its processability during manufacturing, including flowability, compressibility, and tablet formation.
-
Intellectual Property: The discovery and characterization of novel polymorphic forms can be a subject of patent protection, providing a competitive advantage in the pharmaceutical market.
Despite the importance of these factors, the crystal structure and polymorphism of 4-Hydroxy Triamterene have not been extensively reported in publicly available literature. This guide aims to bridge this knowledge gap by providing a theoretical framework and practical methodologies for the comprehensive solid-state characterization of this critical metabolite.
Molecular Structure and Potential for Polymorphism
4-Hydroxy Triamterene (CAS Number: 1226-52-4) is a pteridine derivative with the chemical name 4-(2,4,7-triaminopteridin-6-yl)phenol.[3] Its molecular structure, characterized by a rigid pteridine core and multiple hydrogen bond donors and acceptors, inherently suggests a high propensity for polymorphism.
Molecular Structure of 4-Hydroxy Triamterene
Caption: 2D representation of the 4-Hydroxy Triamterene molecule.
The presence of multiple amine groups and a hydroxyl group allows for a variety of intermolecular hydrogen bonding motifs, which can lead to different crystal packing arrangements and, consequently, polymorphism. The planarity of the pteridine ring system also facilitates π-π stacking interactions, further contributing to the stability of different crystalline forms.
Methodologies for the Synthesis and Crystallization of 4-Hydroxy Triamterene
Synthesis
A common synthetic route to Triamterene involves the condensation of 5-nitroso-2,4,6-triaminopyrimidine with benzyl cyanide in an aprotic polar solvent, such as dimethylformamide (DMF) or dimethylacetamide (DMAC), in the presence of a base catalyst.[4] A similar strategy could be employed for 4-Hydroxy Triamterene by using a substituted benzyl cyanide bearing a protected hydroxyl group.
Crystallization for Polymorph Screening
A systematic polymorph screen is essential to identify the different crystalline forms of 4-Hydroxy Triamterene. This involves crystallizing the compound from a wide range of solvents with varying polarities and hydrogen bonding capabilities under different conditions.
Experimental Protocol: Polymorph Screening by Solvent Evaporation
-
Solvent Selection: Prepare saturated solutions of 4-Hydroxy Triamterene in a diverse array of solvents (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, ethyl acetate, toluene, water, and mixtures thereof).
-
Dissolution: Dissolve the compound in each solvent at an elevated temperature to ensure complete dissolution.
-
Evaporation: Allow the solvents to evaporate at different rates:
-
Slow Evaporation: Cover the vials with perforated parafilm and leave them undisturbed at ambient temperature.
-
Fast Evaporation: Leave the vials open to the atmosphere or use a gentle stream of nitrogen.
-
-
Solid Analysis: Once the solvent has evaporated, analyze the resulting solid material using the techniques described in the following section.
Workflow for Polymorph Screening
Caption: A systematic workflow for the discovery and characterization of polymorphs.
Comprehensive Solid-State Characterization Techniques
A multi-technique approach is crucial for the unambiguous identification and characterization of polymorphic forms.
Powder X-Ray Diffraction (PXRD)
PXRD is the primary and most definitive technique for identifying different crystalline forms.[5] Each polymorph will produce a unique diffraction pattern, which serves as its "fingerprint."
Experimental Protocol: PXRD Analysis
-
Sample Preparation: Gently grind a small amount of the crystalline sample to a fine powder to ensure random orientation of the crystallites.
-
Data Acquisition: Mount the powdered sample on a zero-background sample holder and acquire the diffraction pattern over a suitable 2θ range (e.g., 2° to 40°) using a copper Kα radiation source.
-
Data Analysis: Compare the diffraction patterns of samples obtained from different crystallization experiments. Distinct patterns indicate the presence of different polymorphs.
Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
DSC and TGA provide information about the thermal properties of the material, such as melting points, phase transitions, and decomposition temperatures.[6][7]
-
DSC: Can be used to identify different polymorphs by their distinct melting endotherms. Enantiotropic polymorphs may also show solid-solid phase transitions prior to melting.
-
TGA: Determines the thermal stability of the compound and can differentiate between anhydrous forms and solvates or hydrates by detecting weight loss upon heating.[8]
Experimental Protocol: Thermal Analysis
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan.
-
DSC Analysis: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge. Record the heat flow as a function of temperature.
-
TGA Analysis: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge. Record the weight loss as a function of temperature.
Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) and Raman Spectroscopy
FTIR and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules.[9] Different polymorphs can exhibit subtle but significant differences in their vibrational spectra due to variations in molecular conformation and intermolecular interactions in the crystal lattice.[10] Raman spectroscopy is particularly useful for analyzing samples in aqueous environments and can be a powerful tool for in-situ crystallization monitoring.[11]
Experimental Protocol: Vibrational Spectroscopy
-
FTIR Analysis: Acquire the infrared spectrum of the solid sample using an attenuated total reflectance (ATR) accessory.
-
Raman Analysis: Acquire the Raman spectrum of the solid sample using a laser excitation source (e.g., 785 nm).
A study on Triamterene-induced crystalluria demonstrated the utility of Raman spectroscopy in identifying Triamterene crystals, with prominent peaks observed at 700, 1003, 1352, and 1603 cm⁻¹.[11] Similar characteristic peaks would be expected for 4-Hydroxy Triamterene, with potential shifts due to the hydroxyl substitution.
Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy
ssNMR is a powerful technique for probing the local molecular environment in the solid state.[12] It can distinguish between polymorphs by identifying differences in the chemical shifts of atoms in different crystal packing arrangements. This is particularly useful when PXRD patterns are very similar.
Data Presentation and Interpretation
To facilitate the comparison of different potential polymorphs, all quantitative data should be summarized in a clear and structured format.
Table 1: Hypothetical Solid-State Characterization Data for Two Polymorphs of 4-Hydroxy Triamterene
| Property | Form I | Form II |
| PXRD (2θ) | 8.5°, 12.3°, 15.8°, 21.1°, 25.4° | 9.2°, 11.8°, 16.5°, 22.3°, 26.1° |
| DSC (Melting Point) | 215 °C (sharp endotherm) | 205 °C (sharp endotherm) |
| TGA (Weight Loss) | < 0.1% up to 220 °C | < 0.1% up to 210 °C |
| FTIR (cm⁻¹) | 3450, 3340, 1680, 1620, 1580 | 3465, 3355, 1695, 1625, 1585 |
| Raman (cm⁻¹) | 1605, 1355, 1005, 705 | 1610, 1360, 1008, 708 |
Conclusion and Future Directions
The solid-state properties of 4-Hydroxy Triamterene, a key metabolite of Triamterene, represent a significant knowledge gap in the pharmaceutical sciences. This technical guide has provided a comprehensive framework for the systematic investigation of its crystal structure and polymorphism. By employing the detailed experimental protocols outlined herein, researchers can effectively identify and characterize the different crystalline forms of this important compound.
Future research should focus on a thorough polymorph screen of 4-Hydroxy Triamterene to identify and fully characterize all accessible crystalline forms. Subsequent studies should then investigate the relative stability of these polymorphs and their dissolution behavior to determine the optimal form for pharmaceutical development. A deeper understanding of the solid-state chemistry of 4-Hydroxy Triamterene will ultimately contribute to the development of safer, more effective, and more robust Triamterene-based medicines.
References
-
Marshall University. (n.d.). X-Ray Powder Diffraction Method Development and Validation for the Identification of Counterfeit Pharmaceuticals. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Powder X-ray Diffraction. Retrieved from [Link]
-
Dahl, O., Ziedrich, K. H., Marek, G. J., & Paradies, H. H. (1989). Physicochemical and structural studies of triamterene. Journal of Pharmaceutical Sciences, 78(7), 598–606. [Link]
-
Bucar, D.-K., et al. (2017). Structural studies of crystalline forms of triamterene with carboxylic acid, GRAS and API molecules. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 73(Pt 4), 651–663. [Link]
- Google Patents. (n.d.). CN106967069A - A kind of preparation method of triamterene.
-
Sperati, C. J., et al. (2018). Raman Spectroscopy for the Diagnosis of Intratubular Triamterene Crystallization. Kidney International Reports, 3(4), 997–1003. [Link]
-
ResearchGate. (n.d.). Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) thermograms of 1-Hy1. Retrieved from [Link]
-
Stolarczyk, M., et al. (2008). Simultaneous determination of triamterene and hydrochlorothiazide in tablets using derivative spectrophotometry. Acta Poloniae Pharmaceutica, 65(3), 275–281. [Link]
-
Research Journal of Pharmacy and Technology. (2025). Crystals, Crystallization and X-ray Techniques: Pharmaceutical Application. Retrieved from [Link]
-
Niyazov, R., & Sharman, T. (2023). Triamterene. In StatPearls. StatPearls Publishing. [Link]
-
Semantic Scholar. (2020). Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of triamterene in pharmaceutical formulations and of triamterene and its main metabolite hydroxytriamterene sulfate in urine using solid-phase and aqueous solution luminescence. Retrieved from [Link]
-
ResearchGate. (n.d.). Raman Spectroscopy for the Diagnosis of Intratubular Triamterene Crystallization. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Physicochemical Analysis, Identification and Characterization of drug Irbesartan and Triamterene. Retrieved from [Link]
-
PubChem. (n.d.). 4-Hydroxytriamterene. Retrieved from [Link]
-
Hasegawa, J., et al. (1984). Pharmacokinetics of triamterene and its metabolite in man. Journal of Pharmacobio-Dynamics, 7(1), 79–87. [Link]
-
PubChem. (n.d.). Triamterene. Retrieved from [Link]
-
MDPI. (2020). Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Thermal Analysis in the Pharmaceutical Industry. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). CHAPTER 1: How Physicochemical Properties of Drugs Affect Their Metabolism and Clearance. Retrieved from [Link]
-
TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Retrieved from [Link]
-
Knowledge UChicago. (2025). In Situ Raman and Fourier Transform Infrared Spectroscopy Studies of MXene−Electrolyte Interfaces. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Mechanistic and Other Relevant Data - Some Drugs and Herbal Products. Retrieved from [Link]
-
ResearchGate. (n.d.). (A) DSC curve of (a) HA, (b) MAA, (c) P 407 and (B) TGA thermogram of.... Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information for Adjustable magnetoresistance in semiconducting carbonized phthalonitrile resin. Retrieved from [Link]
-
Veeprho. (n.d.). Triamterene 4-Hydroxy | CAS 1226-52-4. Retrieved from [Link]
-
National High Magnetic Field Laboratory. (n.d.). 3D 1H–13C–14N correlation solid-state NMR spectrum. Retrieved from [Link]
Sources
- 1. Mechanistic and Other Relevant Data - Some Drugs and Herbal Products - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of triamterene and its metabolite in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Hydroxytriamterene | C12H11N7O | CID 71046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN106967069A - A kind of preparation method of triamterene - Google Patents [patents.google.com]
- 5. marshall.edu [marshall.edu]
- 6. researchgate.net [researchgate.net]
- 7. tainstruments.com [tainstruments.com]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 11. Raman Spectroscopy for the Diagnosis of Intratubular Triamterene Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nationalmaglab.org [nationalmaglab.org]
